N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Overview
Description
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is an organic compound that features a benzylamine structure with chloro and methoxy substituents on the benzene ring and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzaldehyde and 2-pyridinemethanamine.
Reductive Amination: The key step involves the reductive amination of 3-chloro-4,5-dimethoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of amine-containing compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use. For example, in medicinal chemistry, it may act by modulating neurotransmitter systems or inhibiting specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-4,5-dimethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride
- (3-chloro-4,5-dimethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride
Uniqueness
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is unique due to the specific positioning of the pyridinylmethyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2.ClH/c1-19-14-8-11(7-13(16)15(14)20-2)9-17-10-12-5-3-4-6-18-12;/h3-8,17H,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTYYVKLMISABP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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